1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene
CAS No.: 1805502-64-0
Cat. No.: VC2961300
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805502-64-0 |
|---|---|
| Molecular Formula | C7H3BrF3NO3 |
| Molecular Weight | 286 g/mol |
| IUPAC Name | 1-bromo-3-(difluoromethoxy)-4-fluoro-2-nitrobenzene |
| Standard InChI | InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H |
| Standard InChI Key | IJRILAFSJDBTIX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br |
| Canonical SMILES | C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br |
Introduction
1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula CHBrFNO. It belongs to the class of halogenated nitrobenzenes, characterized by the presence of multiple electronegative atoms such as bromine and fluorine, which significantly influence its reactivity and interactions with biological systems.
Synthesis:
The synthesis of 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions starting from simpler aromatic compounds. Industrial production often employs catalytic methods, such as palladium-catalyzed direct arylation, to enhance yield and selectivity.
Applications:
This compound is particularly valuable in research and industry due to its unique combination of functional groups. It is used as an intermediate in various synthetic applications, especially in the fields of organic and medicinal chemistry.
Chemical Reactions and Mechanisms
1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including substitution and oxidation reactions. Common reagents used include sodium methoxide for substitution and potassium permanganate for oxidation.
Mechanism of Action:
The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules. The halogen atoms can participate in halogen bonding, enhancing the compound's reactivity and binding affinity.
Biological and Scientific Applications
The unique combination of functional groups in 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene makes it valuable for specific applications in research and industry. Its ability to interact with biological systems is attributed to the nitro and halogen groups, which can form reactive intermediates and participate in halogen bonding.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene | CHBrFNO | Not listed | 1805502-64-0 |
| 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene | CHBrFNO | 286.00 | 1807026-85-2 |
| 1-Bromo-2,4-difluoro-3-nitrobenzene | CHBrFNO | Not listed | 1420800-30-1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume